molecular formula C9H11NO2 B1315455 2-Methyl-3-(pyridin-4-YL)propanoic acid CAS No. 322725-47-3

2-Methyl-3-(pyridin-4-YL)propanoic acid

Cat. No. B1315455
CAS RN: 322725-47-3
M. Wt: 165.19 g/mol
InChI Key: YGULNNXYUJYOSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis process for “2-Methyl-3-(pyridin-4-YL)propanoic acid” is not available, similar compounds such as pinacol boronic esters are synthesized using catalytic protodeboronation .

Scientific Research Applications

Synthetic Methodologies and Applications

Synthesis of Dabigatran Etexilate

A study details the synthesis of Dabigatran Etexilate, utilizing a precursor that shares a similar structural motif with 2-Methyl-3-(pyridin-4-yl)propanoic acid. This process highlights the compound's utility in complex organic syntheses, leading to medically significant outcomes (Cheng Huansheng, 2013).

Luminescent Properties of Novel Co-Crystals

Research on bispyridyl-substituted α,β-unsaturated ketones, closely related to the compound , demonstrates the ability to form co-crystals with interesting luminescent properties. This suggests potential applications in material science, specifically in the development of new luminescent materials (Hongjuan Li et al., 2015).

Catalytic Activities in Arylation

A study on N-heterocyclic carbene-PdCl complexes, incorporating pyridylalkyl carboxylate ligands related to 2-Methyl-3-(pyridin-4-yl)propanoic acid, showcases the compound's relevance in catalysis, particularly in enhancing arylation of oxazoles with aryl bromides. This indicates its potential in facilitating complex chemical transformations (Wei Chen, Jin Yang, 2018).

properties

IUPAC Name

2-methyl-3-pyridin-4-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(9(11)12)6-8-2-4-10-5-3-8/h2-5,7H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGULNNXYUJYOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(pyridin-4-YL)propanoic acid

Synthesis routes and methods I

Procedure details

Next, 6 N hydrochloric acid (96.8 ml, 581 mmol) was added to diethyl 2-methyl-2-(4-pyridylmethyl)malonate (17.2 g, 64.6 mmol), and the mixture was refluxed overnight. The reaction mixture was allowed to stand, then washed with hexane (100 ml) to remove sodium hydride oil contained in diethyl 2-methyl-2-(4-pyridylmethyl)malonate, and concentrated under reduced pressure. The resulting crystals were filtered off with ethyl acetate to give 10.7 g (82%) of 2-methyl-3-(4-pyridyl)propionic acid as pale pink crystals.
Quantity
96.8 mL
Type
reactant
Reaction Step One
Name
diethyl 2-methyl-2-(4-pyridylmethyl)malonate
Quantity
17.2 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Compound diethyl 2-(1-(pyridin-4-yl)propan-2-yl)malonate (2.50 g, 9.43 mmol) was refluxed in conc. HCl (30 ml) for 16 h. The pH of the reaction mixture was adjusted to 6 by adding solid sodium bicarbonate and extracted with ethyl acetate. The combined ethyl acetate layer was washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated in vacuum to afford 1.20 g (76.9%) of 2-((pyridin-4-yl)methyl)propanoic acid as an off-white solid.
Name
diethyl 2-(1-(pyridin-4-yl)propan-2-yl)malonate
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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